

GNE-7915 Tosylate: A Technical Guide to a Brain-Penetrant LRRK2 Inhibitor

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Compound of Interest		
Compound Name:	GNE-7915 tosylate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **GNE-7915 tosylate**, a potent and selective brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document consolidates key quantitative data, details experimental methodologies for pivotal studies, and visualizes relevant biological pathways and workflows to support ongoing research and development efforts in neurodegenerative diseases, particularly Parkinson's disease.

Core Properties and Quantitative Data

GNE-7915 is a small molecule inhibitor designed for high potency, selectivity, and central nervous system (CNS) penetration.[1] Its tosylate salt form is often used in research. The following tables summarize the key in vitro and in vivo properties of GNE-7915.

In Vitro Properties of GNE-7915



Parameter	Value	Species/System	Reference(s)
LRRK2 IC50	9 nM	Cell-free assay	[2][3]
LRRK2 Ki	1 nM	Cell-free assay	[2][4]
LRRK2 Cellular Activity	Single-digit nM		[5]
Selectivity (vs. 187 kinases)	>50% inhibition of only TTK at 100 nM	Invitrogen kinase profiling	[5][6]
Selectivity (vs. 392 kinases)	>50% probe displacement for 10 kinases at 100 nM	DiscoverX KinomeScan	[5][6]
Off-Target Activity	Moderately potent 5- HT2B antagonist	In vitro functional assays	[2][6]
Metabolic Stability	Minimal turnover	Human hepatocytes	[2]

In Vivo Pharmacokinetic Properties of GNE-7915

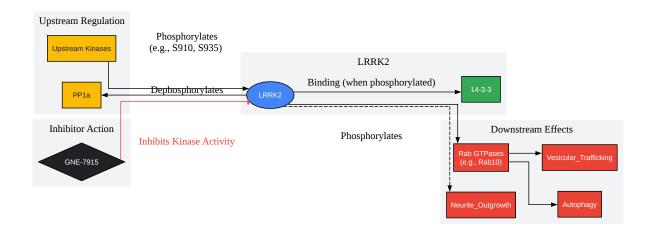


Species	Dose & Route	Key Findings	Reference(s)
Rat		Excellent oral exposure and long half-life	[2]
Mouse (WT)	100 mg/kg, subcutaneous	Peak serum and brain concentrations at 1 hour, gradually decreasing over 24 hours.	[7][8]
Mouse (BAC Transgenic, hLRRK2 G2019S)	50 mg/kg, i.p. or p.o.	Concentration- dependent reduction of pLRRK2 in the brain.	[2]
Cynomolgus Monkey	30 mg/kg, twice daily	Associated with accumulation of lamellar bodies in type II pneumocytes.	[9][10]
Cynomolgus Monkey	65 mg/kg/day for 7 days	Study terminated due to physical signs.	[11]
Rhesus Monkey	22.5 mg/kg, twice daily for 14 days	Study terminated due to physical signs.	[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of GNE-7915 and the experimental approaches used to characterize it, the following diagrams illustrate the LRRK2 signaling pathway and a general workflow for assessing in vivo efficacy.

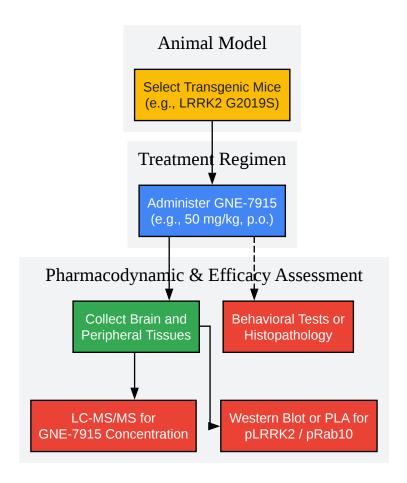




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Caption: LRRK2 Signaling Pathway and Point of Inhibition by GNE-7915.





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Caption: General Workflow for In Vivo Efficacy Assessment of GNE-7915.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments used in the characterization of GNE-7915.

In Vivo Efficacy Study in LRRK2 Transgenic Mice

This protocol outlines a typical study to assess the ability of GNE-7915 to inhibit LRRK2 kinase activity in the brain of a relevant animal model.

- 1. Animal Model:
- Species: Mouse



- Strain: Transgenic mice expressing human LRRK2, often with a pathogenic mutation such as G2019S, on a bacterial artificial chromosome (BAC).[2][12] This allows for the study of the inhibitor's effect on the human form of the enzyme in an in vivo setting.
- 2. Compound Formulation and Administration:
- Formulation: **GNE-7915 tosylate** is typically formulated in a vehicle suitable for the chosen route of administration (e.g., a solution for oral gavage or intraperitoneal injection).
- Dose: A common dose used in studies is 50 mg/kg.[2]
- Route of Administration: Oral (p.o.) or intraperitoneal (i.p.) injection.[2]
- 3. Study Design:
- Animals are divided into vehicle control and GNE-7915 treatment groups.
- A time-course study can be conducted to evaluate the onset and duration of LRRK2 inhibition.
- Samples (blood and brain) are collected at various time points post-dosing.
- 4. Sample Processing and Analysis:
- Pharmacokinetics: Blood is processed to plasma, and brain tissue is homogenized. GNE-7915 concentrations in plasma and brain homogenates are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacodynamics: Brain tissue homogenates are analyzed to assess LRRK2 kinase activity. This is often done by measuring the phosphorylation of LRRK2 substrates, such as Rab10, or LRRK2 autophosphorylation sites using Western blotting or proximity ligation assays (PLA).[2]

LRRK2 Kinase Inhibition Assay (Proximity Ligation Assay)



The proximity ligation assay (PLA) is a sensitive method to detect and quantify protein phosphorylation, providing a measure of kinase activity in cells or tissues.

- 1. Cell Culture and Treatment (for in vitro studies):
- Cell Line: Human embryonic kidney (HEK293) cells stably expressing a mutant form of LRRK2 (e.g., G2019S) are commonly used.
- Treatment: Cells are incubated with varying concentrations of GNE-7915 for a specified period (e.g., 24 hours) to determine a dose-response curve.
- 2. Tissue Preparation (for in vivo studies):
- Fixation and Sectioning: Brain tissue from treated and control animals is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.
- 3. Proximity Ligation Assay Protocol:
- Antibody Incubation: The cells or tissue sections are incubated with a pair of primary antibodies that recognize LRRK2 and a phosphorylated residue of interest (e.g., pS1292-LRRK2 or pThr73-Rab10).
- PLA Probe Ligation: Secondary antibodies conjugated with oligonucleotides (PLA probes) are added. When the probes are in close proximity (indicating that the target protein is phosphorylated), the oligonucleotides can be ligated to form a circular DNA molecule.
- Amplification and Detection: The circular DNA is amplified via rolling-circle amplification. The amplified product is then detected using fluorescently labeled oligonucleotides.
- Imaging and Quantification: The fluorescent signals, which appear as distinct spots, are
 visualized using a fluorescence microscope and quantified using image analysis software.
 The number of spots per cell or per area is proportional to the level of protein
 phosphorylation.

Adverse Effects in Non-Human Primates

A significant finding in the preclinical safety assessment of GNE-7915 was the observation of lung abnormalities in cynomolgus monkeys.[9]



- Finding: Repeated dosing with GNE-7915 led to the accumulation of lamellar bodies in type
 II pneumocytes.[9][10]
- Reversibility: This effect was found to be reversible after a washout period.[13]
- Functional Impact: Studies have suggested that these histological changes may not be associated with measurable deficits in pulmonary function.[10][13]

This finding highlights the importance of careful toxicological evaluation of LRRK2 inhibitors and has been a key consideration in the development of subsequent compounds targeting this kinase.

Conclusion

GNE-7915 tosylate is a valuable research tool for investigating the role of LRRK2 in health and disease. Its high potency, selectivity, and brain-penetrant properties have enabled significant advances in understanding the potential of LRRK2 inhibition as a therapeutic strategy for Parkinson's disease. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers working with this and similar compounds, facilitating the design of robust experiments and the interpretation of results in the context of the broader field of LRRK2 research.

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